molecular formula C22H18Cl2N2O5S B5101281 methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No. B5101281
M. Wt: 493.4 g/mol
InChI Key: WNPIMXLNWCQBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as Diclofenac-Methyl Ester, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a derivative of Diclofenac, which is widely used as a pain reliever and anti-inflammatory medication. The compound has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of Methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is similar to that of other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are chemical messengers that play a crucial role in the inflammatory response. By inhibiting the production of prostaglandins, the compound reduces inflammation and relieves pain.
Biochemical and Physiological Effects:
Methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in scientific research. One potential direction is in the development of new pain relievers and anti-inflammatory medications. The compound has shown promise in preclinical studies, and further research is needed to determine its potential for clinical use. Another potential direction is in the study of the compound's effects on other biological processes, such as cell signaling and gene expression. Overall, Methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a valuable tool for scientific research, with potential applications in a wide range of fields.

Synthesis Methods

The synthesis of Methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves a series of chemical reactions, starting with the conversion of 2,3-dichlorobenzoic acid to its acid chloride derivative. This is followed by the reaction of the acid chloride with N-(phenylsulfonyl)glycine to form the corresponding amide. The final step involves the esterification of the amide with methyl alcohol to produce the desired compound.

Scientific Research Applications

Methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been widely used in scientific research for various applications. One of the most significant applications is in the field of pharmacology, where the compound has been studied for its potential use as a pain reliever and anti-inflammatory medication.

properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O5S/c1-31-22(28)16-10-5-6-12-18(16)25-20(27)14-26(19-13-7-11-17(23)21(19)24)32(29,30)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPIMXLNWCQBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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